N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYXDMVVOTCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, catalytic hydrogenation; reactions are usually performed in methanol or ethanol under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of 4-amino-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a pharmacophore. Additionally, the methoxy group contributes to its solubility and stability .
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C15H11N3O4S
Molecular Weight: 317.33 g/mol
IUPAC Name: this compound
InChI Key: XXXXXXXXXXXXXXX
The compound features a benzothiazole moiety, which is known for its role in enhancing biological activity through interactions with various molecular targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction: 2-Aminobenzenethiol is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
- Purification: The product is purified via recrystallization.
This synthetic route is efficient and allows for the production of high-purity compounds suitable for biological evaluation.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
- Signal Pathway Modulation: It has been shown to interfere with key signaling pathways such as AKT and ERK in cancer cells, leading to reduced proliferation and increased apoptosis .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- Cell Lines Tested: The compound has been evaluated against various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Methods Used: The MTT assay was employed to assess cell viability, while flow cytometry was utilized to evaluate apoptosis and cell cycle effects.
Results Summary:
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| A431 | 2.5 | Yes | G1 phase arrest |
| A549 | 3.0 | Yes | G0/G1 phase arrest |
The compound demonstrated significant inhibition of cell proliferation and promoted apoptosis in these cancer cell lines .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Microbial Strains Tested: Various bacterial strains including E. coli and Staphylococcus aureus.
Antimicrobial Activity Results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
A notable study highlighted the dual action of benzothiazole derivatives including this compound against both cancer and inflammatory pathways. The study demonstrated that this compound effectively reduced levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cancer cell migration, suggesting its potential as a dual-action therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide?
- Methodology : The compound is typically synthesized via condensation of 4-methoxy-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Reaction optimization includes controlling temperature (room temperature to 60°C) and monitoring progress via TLC. Purification involves column chromatography or recrystallization .
- Key Parameters : Yield improvements (70–90%) are achieved by optimizing molar ratios, solvent choice, and reaction time (typically 6–12 hours) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirms molecular structure via proton and carbon assignments (e.g., methoxy singlet at ~3.8 ppm, nitrobenzamide aromatic signals at ~8.2–8.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 305.0683 for [M+H]+ in ESI-MS) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
Q. What biological activities are associated with this compound?
- Findings : Preliminary studies on structurally analogous benzothiazoles suggest potential anticancer and antimicrobial activities. The nitro group enhances oxidative stress mechanisms, while the methoxy group improves solubility and target binding .
- Experimental Models : In vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) are standard for evaluating bioactivity .
Q. How does the methoxy group influence the compound’s chemical reactivity?
- Mechanistic Insight : The electron-donating methoxy group stabilizes the benzothiazole ring via resonance, reducing electrophilic substitution reactivity at the 4-position. This stabilization impacts regioselectivity in further functionalization (e.g., sulfonation, halogenation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or hydrogen bonding (e.g., intermolecular N–H···N interactions in crystal packing). Cross-validation using X-ray crystallography (via SHELX refinement) and DFT calculations can reconcile data .
- Example : In crystal structures, centrosymmetric dimers formed via hydrogen bonds (e.g., N1–H1···N2) can alter solution-state NMR observations .
Q. What strategies optimize the reduction of the nitro group to an amine without side reactions?
- Methodology : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50–60°C selectively reduces the nitro group to NH₂. Competing reduction of the benzothiazole ring is minimized by avoiding high pressures. Post-reduction purification via acid-base extraction ensures purity .
- Alternative : Sodium dithionite (Na₂S₂O₄) in aqueous THF under mild conditions (pH 7–8) can achieve selective reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
